![molecular formula C22H25IN4O2S B4134947 2-iodo-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4134947.png)
2-iodo-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide
Overview
Description
2-iodo-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and biotechnology. This compound is a potent inhibitor of certain enzymes, making it a promising candidate for drug development.
Scientific Research Applications
2-iodo-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated as a potential anticancer agent due to its ability to inhibit certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-iodo-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide involves the inhibition of certain enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. These enzymes are involved in various cellular processes, including DNA repair and telomere maintenance. Inhibition of these enzymes can lead to cell death in cancer cells and other diseased cells.
Biochemical and Physiological Effects
Studies have shown that 2-iodo-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide has potent biochemical and physiological effects. This compound has been shown to induce cell death in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-iodo-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its potency and specificity for certain enzymes. This compound can be used to selectively inhibit PARP and tankyrase, allowing for the study of their specific roles in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells in lab experiments.
Future Directions
There are several future directions for the study of 2-iodo-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of more potent and specific inhibitors of PARP and tankyrase. Additionally, this compound could be further studied for its potential applications in treating other diseases, such as neurodegenerative disorders and autoimmune diseases. Further research is also needed to better understand the potential toxicity of this compound and its effects on normal cells.
properties
IUPAC Name |
2-iodo-N-[[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25IN4O2S/c1-15(2)21(29)27-13-11-26(12-14-27)19-10-6-5-9-18(19)24-22(30)25-20(28)16-7-3-4-8-17(16)23/h3-10,15H,11-14H2,1-2H3,(H2,24,25,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZIMNVWKOJAMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25IN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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